molecular formula C15H13F2NO2 B336362 N-(2,4-difluorophenyl)-2-ethoxybenzamide

N-(2,4-difluorophenyl)-2-ethoxybenzamide

Cat. No.: B336362
M. Wt: 277.27 g/mol
InChI Key: QHKVMWSGRAKJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-2-ethoxybenzamide is a fluorinated benzamide derivative characterized by a 2-ethoxy substitution on the benzamide ring and a 2,4-difluorophenyl group attached to the amide nitrogen. Fluorinated benzamides are pivotal in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and ability to modulate pharmacokinetic properties via fluorine’s electronegativity and lipophilicity .

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-ethoxybenzamide

InChI

InChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-8-7-10(16)9-12(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

QHKVMWSGRAKJDH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Spectral Comparison of Selected Benzamide Derivatives
Compound Name Substituents (Benzamide Position) Molecular Weight (g/mol) Key IR Features (cm⁻¹) Crystal Structure Features
N-(2,4-Difluorophenyl)-2-ethoxybenzamide 2-OCH₂CH₃ 295.28 C=O (~1680), C-O-C (~1100–1250) Pending (predicted H-bonding variations)
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2-F 267.23 C=O (~1682), C-F (~1247–1255) Layered stacking via N–H···O/F interactions
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazolylsulfanyl acetamide 407.43 C=O (~1663), S–H (absent, thione) Not reported
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Sulfonyl-triazole Variable (X = H, Cl, Br) C=S (~1243–1258), NH (~3278–3414) Thione tautomer dominance

Key Observations:

  • Hydrogen Bonding : Fo24 exhibits intermolecular N–H···F/O interactions in its crystal lattice, while the ethoxy analog may favor N–H···O (ether) or C–H···π interactions due to increased steric hindrance .
  • Tautomerism : Unlike triazole-thione derivatives (e.g., compounds in ), the target compound lacks tautomeric equilibria, simplifying its structural analysis.

Spectroscopic Distinctions

  • IR Spectroscopy : The ethoxy group’s C–O–C stretch (~1100–1250 cm⁻¹) distinguishes it from Fo24’s C–F stretch (~1247–1255 cm⁻¹) .
  • NMR : The 2-ethoxy group would show characteristic quartets (CH₂) and triplets (CH₃) in $^1$H NMR, absent in fluorinated analogs.

Implications for Drug Design

  • Bioavailability : The ethoxy group may enhance solubility compared to fluorine but reduce passive diffusion across membranes due to increased polarity.
  • Target Binding : Fluorine’s role in enhancing binding affinity (e.g., via halogen bonds) could be diminished in the ethoxy analog, necessitating structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.